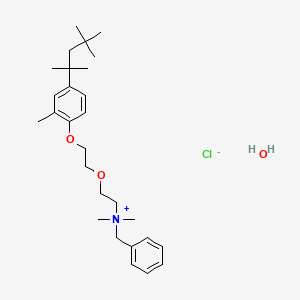

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate

Descripción general

Descripción

This compound, also known as BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-M-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE MONOHYDRATE, has a molecular formula of C28H44NO2+ and a molecular weight of 426.66 . It is also known by other names such as BENZENEMETHANAMINIUM, N,N-DIMETHYL-N- (2- (2- (3-METHYL-4- (1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ETHOXY)ETHYL)- .

Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group, a dimethylammonium group, and a complex ether group. The ether group contains a 4-(1,1,3,3-tetramethylbutyl)-o-tolyl group attached to an ethoxyethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources .Aplicaciones Científicas De Investigación

Enzyme Inhibition

The compound has been studied for its potential to inhibit certain enzymes. In one research, it was found to selectively inhibit aminopeptidase-like enzymes partially purified from human whole saliva. The inhibition exhibited by this compound was of a competitive nature, affecting the enzymic hydrolysis of specific amino acid naphthylamides to varying extents (Mäkinen, 1968).

Analytical Chemistry Applications

This compound has been utilized in the analytical chemistry field, particularly in gas-liquid chromatography for its determination. A method involving the reduction of the compound and subsequent analysis by chromatography has been established, providing a route for routine analysis of such compounds in various preparations (Kawase, Kanno, & Ukai, 1982).

Molecular and Crystal Structure Studies

The compound's molecular and crystal structures have been examined to understand its noncovalent intermolecular interactions within crystal packings. These studies contribute to the broader knowledge of how such compounds interact at the molecular level, which is crucial for their application in medicinal and other fields (Dolgushin et al., 2019).

Organic Synthesis and Catalysis

Research has shown that similar quaternary ammonium compounds can act as templates or catalysts in organic reactions, such as the Norrish-Yang cyclization, demonstrating their potential utility in facilitating specific organic transformations (Yamada et al., 2013).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate involves the reaction of benzyl chloride with dimethylaminoethanol to form benzyldimethylaminoethanol. This intermediate is then reacted with 2-(2-(4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl chloride to form the final product, Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate.", "Starting Materials": ["Benzyl chloride", "Dimethylaminoethanol", "2-(2-(4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl chloride"], "Reaction": [ "Step 1: Benzyl chloride is reacted with dimethylaminoethanol in the presence of a base such as sodium hydroxide to form benzyldimethylaminoethanol.", "Step 2: Benzyldimethylaminoethanol is then reacted with 2-(2-(4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl chloride in the presence of a base such as sodium hydroxide to form Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate.", "Step 3: The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain the final product as a monohydrate." ] } | |

Número CAS |

1320-44-1 |

Nombre del producto |

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate |

Fórmula molecular |

C28H46ClNO3 |

Peso molecular |

480.1 g/mol |

Nombre IUPAC |

benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride;hydrate |

InChI |

InChI=1S/C28H44NO2.ClH.H2O/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;;/h9-15,20H,16-19,21-22H2,1-8H3;1H;1H2/q+1;;/p-1 |

Clave InChI |

VLYDPWNOCPZGEV-UHFFFAOYSA-M |

SMILES |

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.O.[Cl-] |

SMILES canónico |

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.O.[Cl-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Methylbenzethonium chloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

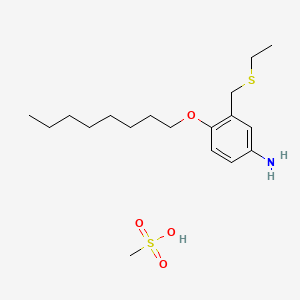

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.